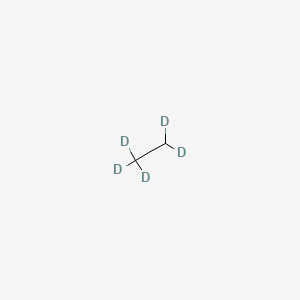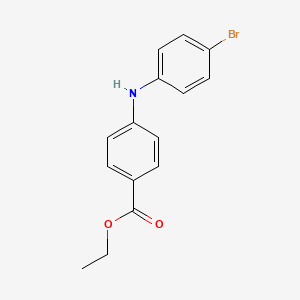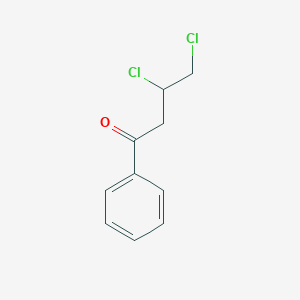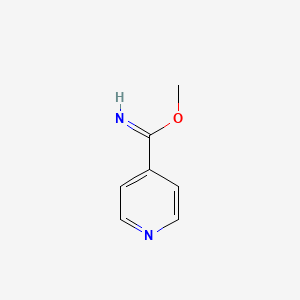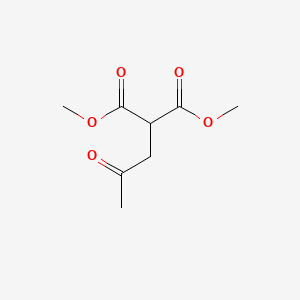
ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE
概要
説明
Ethyl 1H-benzimidazole-5-carboxylate (EBC) is an organic compound with the molecular formula C8H8N2O2. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound with a five-membered ring structure. EBC is a colorless solid that is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone. It is used in various applications in the chemical, pharmaceutical, and food industries.
科学的研究の応用
Pharmaceutical Synthesis
Ethyl 1H-benzimidazole-5-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its imidazole ring is a core structure in many drugs due to its resemblance to the fundamental building blocks of DNA and natural products like histidine and purine . This compound is instrumental in developing new drugs with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Antimicrobial Activity
Researchers have synthesized derivatives of ethyl benzimidazole-5-carboxylate to evaluate their antimicrobial efficacy. These derivatives have shown promising results against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, indicating the potential of this compound in combating infectious diseases .
Material Science
In material science, ethyl benzimidazole-5-carboxylate derivatives are explored for their luminescent properties. These materials are gaining attention for their applications in organic photovoltaics, sensors, organic field-effect transistors, organic lasers, and organic light-emitting diodes . The compound’s ability to form stable crystalline structures makes it suitable for solid-state applications.
Agricultural Chemistry
The compound’s derivatives, such as ethyl carbendazim, are used in agriculture as fungicides. They work by causing abnormal distortion of pathogenic bacteria spores and cell walls, which is crucial for controlling crop diseases .
Solid-State Chemistry
Ethyl 1H-benzimidazole-5-carboxylate is also significant in solid-state chemistry, where its crystal structure and intermolecular interactions are studied. These studies are essential for understanding the compound’s properties and optimizing its use in various applications, including pharmaceuticals and materials science .
Theoretical Chemistry
Theoretical studies on ethyl benzimidazole-5-carboxylate derivatives provide insights into their molecular structure and properties. Density Functional Theory (DFT) calculations, for instance, help predict the molecule’s behavior, which is crucial for designing new compounds with desired characteristics .
Drug Development
Ethyl 1H-benzimidazole-5-carboxylate is used in the development of drugs targeting specific diseases. Its derivatives have been investigated for their potential in treating conditions like rheumatoid arthritis and Hodgkin’s disease, showcasing the compound’s significance in medicinal chemistry .
作用機序
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets . They have been found to inhibit various enzymes and receptors, contributing to their diverse range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, often related to their target of action . The downstream effects of these pathway alterations can include changes in cellular signaling, gene expression, and metabolic activity .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in biochemical pathways .
特性
IUPAC Name |
ethyl 3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOIDCCHUGUZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542494 | |
| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE | |
CAS RN |
58842-61-8 | |
| Record name | Ethyl 1H-benzimidazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

